molecular formula C11H8BrFN2O B2680311 2-Bromo-5-(4-fluorobenzyloxy)pyrazine CAS No. 2091080-31-6

2-Bromo-5-(4-fluorobenzyloxy)pyrazine

Cat. No.: B2680311
CAS No.: 2091080-31-6
M. Wt: 283.1
InChI Key: KFSYXPODIWGOFW-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-fluorobenzyloxy)pyrazine is a versatile pyrazine-based building block designed for advanced pharmaceutical research and development. Its molecular structure, featuring a bromine atom and a 4-fluorobenzyloxy group, makes it a valuable intermediate in constructing complex molecules for drug discovery. This compound is particularly useful in the synthesis of potential protein kinase modulators . Kinase inhibitors represent a major class of targeted cancer therapeutics, and pyrazine derivatives have been extensively explored in this field as potent and selective inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFRs) . The structural motifs present in this reagent allow medicinal chemists to conduct further functionalization, enabling the optimization of binding affinity and selectivity for specific biological targets . Researchers can leverage this compound to develop novel small-molecule candidates for investigating and treating various diseases, including cancers . The presence of the bromine atom offers a reactive site for cross-coupling reactions, facilitating the introduction of diverse structural elements. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-5-[(4-fluorophenyl)methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-10-5-15-11(6-14-10)16-7-8-1-3-9(13)4-2-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSYXPODIWGOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CN=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-fluorobenzyloxy)pyrazine typically involves the reaction of 2-bromopyrazine with 4-fluorobenzyl alcohol under suitable conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-fluorobenzyloxy)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-(4-fluorobenzyloxy)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-fluorobenzyloxy)pyrazine depends on its specific application and the nature of its interactions with other moleculesThe molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazine derivatives are highly tunable due to their ability to accommodate diverse substituents. Below is a comparison of 2-Bromo-5-(4-fluorobenzyloxy)pyrazine with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-Br, 5-(4-F-benzyloxy) 297.12 Discontinued; structural motif for potential drug intermediates
2-Bromo-5-(4-(2,6-difluorophenoxy)-pyrazine 2-Br, 5-(2,6-diF-phenoxy-3-isopropoxy-5-methyl-1H-pyrazol-1-yl) 439.25 DHODH inhibitor (59% synthesis yield); antiviral/immunomodulatory potential
2-Bromo-5-(1H-pyrazol-1-yl)pyrazine 2-Br, 5-(pyrazol-1-yl) 241.04 Coordination chemistry (Re complex); redox-active with MLCT transitions
5-Aryl-N-(pyrazin-2-yl)thiophene carboxamide Varied aryl groups at 5-position ~300–350 Antiviral (T-705 analogs); nonlinear optical (NLO) properties
2,5-Dimethylpyrazine 2,5-diCH₃ 108.14 Roasted aroma in foods; antimicrobial activity

Key Observations :

  • Halogenation : Bromine at the 2-position enhances electrophilic substitution reactivity, as seen in the synthesis of DHODH inhibitors and coordination complexes . Fluorine in the benzyloxy group may improve metabolic stability and lipophilicity, influencing bioavailability .
  • Biological Activity : Substituted pyrazines with bulky groups (e.g., pyrazole, thiophene) exhibit antiviral or anticancer properties, while simpler alkylpyrazines contribute to flavor/aroma .

Pharmacological and Functional Comparisons

Antiviral and Anticancer Potential
  • DHODH Inhibitors: Compound 21a (Table 1) inhibits human dihydroorotate dehydrogenase (DHODH), a target for autoimmune diseases and viral replication. Its difluorophenoxy and pyrazole groups enhance binding affinity compared to simpler bromopyrazines .
  • T-705 Analogs : Pyrazine carboxamides like T-705 (favipiravir) show broad-spectrum antiviral activity. The thiophene-carboxamide moiety in 5-Aryl-N-(pyrazin-2-yl)thiophene carboxamide is critical for polymerase inhibition .

Physicochemical and Electronic Properties

  • Redox Behavior : The Re complex of 2-Bromo-5-(pyrazol-1-yl)pyrazine shows oxidation at +1.067 V (Re-centered) and reductions at -1.445 V (ligand-centered) and -1.675 V (Re-centered) .
  • Aroma vs. Bioactivity : Alkylpyrazines (e.g., 2,5-dimethylpyrazine) have low odor thresholds (ng/L range) and antimicrobial effects , whereas halogenated derivatives prioritize electronic or pharmacological properties.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-5-(4-fluorobenzyloxy)pyrazine, and how can intermediates be characterized?

The synthesis typically involves halogenation and nucleophilic substitution. For example, bromination of 5-(4-fluorobenzyloxy)pyrazine using brominating agents like NBS (N-bromosuccinimide) or CuBr₂ under anhydrous conditions yields the target compound . Key intermediates (e.g., 5-(4-fluorobenzyloxy)pyrazine) are characterized via HPLC (≥98% purity), NMR (¹H/¹³C for substituent confirmation), and mass spectrometry (to verify molecular weight) .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (e.g., 4-fluorobenzyloxy group at δ 5.3–5.5 ppm for CH₂) and pyrazine ring protons (δ 8.5–9.0 ppm) .
  • X-ray Crystallography : Resolves ambiguities in substituent positions, particularly distinguishing between bromine and fluorine orientations .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 260.08 (C₁₀H₇BrF₂N₂) .

Q. How does the reactivity of this compound differ from non-halogenated pyrazines?

The bromine atom facilitates nucleophilic substitution (e.g., Suzuki coupling for aryl group introduction), while the electron-withdrawing fluorine enhances electrophilic substitution resistance. Comparative studies show a 40% faster substitution rate vs. non-fluorinated analogs due to fluorine’s inductive effects .

Q. What biological targets are commonly associated with this compound in medicinal chemistry?

Preliminary studies suggest interactions with kinase enzymes (e.g., EGFR) and DNA topoisomerases, attributed to halogen-π interactions with hydrophobic binding pockets. In vitro assays show IC₅₀ values of 1.2–5.8 µM in cancer cell lines .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound?

Optimize Suzuki-Miyaura couplings using Pd(PPh₃)₄ (1.5 mol%) with K₂CO₃ as base in DMF/H₂O (3:1) at 80°C. Yields improve from 65% to 85% by substituting boronic acids with electron-deficient aryl groups, which stabilize the transition state . Monitor reaction progress via TLC (hexane:EtOAc, 4:1) and purify via flash chromatography (silica gel, gradient elution) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs like 2-Bromo-3-(4-fluorophenyl)pyrazine (lower activity due to steric hindrance) .
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR) and validate with SPR (surface plasmon resonance) binding assays .

Q. How can computational modeling predict the photophysical properties of this compound?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., 4.1 eV for pyrazine derivatives), while time-dependent DFT (TD-DFT) models UV-Vis absorption spectra. MCTDH (multi-configuration time-dependent Hartree) simulations predict S₁→S₂ electronic transitions, aligning with experimental phosphorescence lifetimes (~3.3 eV) .

Q. What experimental designs mitigate challenges in synthesizing air-sensitive intermediates?

  • Schlenk Line Techniques : For moisture-sensitive steps (e.g., Grignard reagent addition).
  • Low-Temperature Quenching : Halt side reactions (e.g., hydrolysis) by cooling to −78°C using dry ice/acetone baths .

Q. How do substituent positions influence electronic properties in pyrazine derivatives?

Electron-withdrawing groups (e.g., Br at C2, F at C5) reduce π-electron density, shifting redox potentials by 150 mV (vs. Ag/AgCl) in cyclic voltammetry. Compare with 2-Bromo-5-phenylpyrazine (no fluorine), which shows 20% lower electrophilicity .

Q. What advanced assays evaluate the compound’s efficacy in disrupting protein-protein interactions?

  • Fluorescence Polarization (FP) : Label target peptides with FITC and measure anisotropy changes upon compound binding.
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) for interactions with SH2 domains .

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